(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
BenchChem offers high-quality (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O5S/c1-24(20,21)23-11-4-5-12-14(8-11)22-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCJXJUFITGLN-UUASQNMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The molecular structure of the compound includes a benzofuran moiety and a dichlorobenzylidene group, contributing to its unique chemical properties. The methanesulfonate group enhances its solubility and bioavailability.
Molecular Formula
Antifungal Activity
Research has indicated that derivatives of compounds containing a 2,4-dichlorophenyl group exhibit significant antifungal properties. For instance, studies on polyazole derivatives revealed that an oxime group combined with chlorinated phenyl moieties enhanced antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum . Although specific data on the benzofuran derivative is limited, the structural similarities suggest potential antifungal efficacy.
Anticancer Properties
Preliminary studies have suggested that compounds with similar structures may exhibit anticancer properties. For example, certain benzofuran derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Further research is necessary to establish the specific anticancer activity of (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate.
The proposed mechanism of action for related compounds often includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can induce cellular stress leading to apoptosis in cancer cells.
- Interference with Cell Signaling Pathways : Disruption of critical signaling pathways involved in cell growth and survival.
Study 1: Antifungal Efficacy
A study investigating the antifungal activity of polyazole derivatives found that specific structural features significantly impacted their effectiveness against filamentous fungi. The presence of multiple chlorine atoms was correlated with enhanced antifungal activity . This suggests that (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate may similarly exhibit potent antifungal properties.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on benzofuran derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines. One study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong cytotoxic potential . Future investigations into the specific effects of the target compound on different cancer types are warranted.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
